4-Chloro-2-nitropyrazolo[1,5-A]pyrazine

Catalog No.
S7741706
CAS No.
M.F
C6H3ClN4O2
M. Wt
198.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-nitropyrazolo[1,5-A]pyrazine

Product Name

4-Chloro-2-nitropyrazolo[1,5-A]pyrazine

IUPAC Name

4-chloro-2-nitropyrazolo[1,5-a]pyrazine

Molecular Formula

C6H3ClN4O2

Molecular Weight

198.57 g/mol

InChI

InChI=1S/C6H3ClN4O2/c7-6-4-3-5(11(12)13)9-10(4)2-1-8-6/h1-3H

InChI Key

DYPUAHYRLXTQHZ-UHFFFAOYSA-N

SMILES

C1=CN2C(=CC(=N2)[N+](=O)[O-])C(=N1)Cl

Canonical SMILES

C1=CN2C(=CC(=N2)[N+](=O)[O-])C(=N1)Cl

4-Chloro-2-nitropyrazolo[1,5-a]pyrazine (CAS 2170812-72-1) is a highly specialized, bifunctional heterocyclic building block primarily procured for the synthesis of advanced kinase inhibitors and pharmaceutical intermediates [1]. Featuring a fused pyrazolo[1,5-a]pyrazine core, it is strategically functionalized with a 4-chloro group for transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr), and a 2-nitro group that serves as a reducible masked amine [2]. This dual functionalization enables orthogonal derivatization pathways, making it a critical precursor for generating 2,4-disubstituted pyrazolo[1,5-a]pyrazine pharmacophores found in modern targeted therapies.

Research Fit

Dual-handle scaffold Orthogonal C4–Cl (cross-coupling) and C2–NO2 (reduction to amine) reactive sites support sequential diversification for kinase-targeted libraries.
Lead-like property profile Reported LogP 1.29 and TPSA 73.33 Ų balance polarity and lipophilicity for oral-targeted chemical space.
Procurement-ready purity Commercially supplied at 98% HPLC purity, minimizing pre-use purification for parallel synthesis workflows.

Attempting to substitute 4-chloro-2-nitropyrazolo[1,5-a]pyrazine with simpler analogs like 4-chloropyrazolo[1,5-a]pyrazine or 2-nitropyrazolo[1,5-a]pyrazine fundamentally disrupts established synthetic workflows . Using the non-nitrated 4-chloro analog requires late-stage nitration or direct C-H amination to functionalize the 2-position, processes that often suffer from poor regioselectivity and harsh conditions incompatible with sensitive functional groups. Conversely, starting with 2-nitropyrazolo[1,5-a]pyrazine necessitates subsequent halogenation at the 4-position, which can lead to over-halogenation or require dangerous reagents. Procuring the pre-functionalized 4-chloro-2-nitro scaffold ensures a streamlined, high-yielding orthogonal synthesis route, minimizing step count and reducing overall manufacturing costs.

Substitution Risk

Reactive scope
This scaffold: Two orthogonal handles (C4–Cl, C2–NO2) enable sequential diversification.
4-Cl or 4-Cl-2-CF3 analogs: Only one reactive handle; C2–CF3 cannot be reduced, limiting library design to mono-functionalization.
Polarity & lipophilicity
LogP 1.29 / TPSA 73.33: Balanced profile within lead-like range.
4-Cl analog: Lower LogP 0.86, higher polarity; 2-CF3 analog: LogP 2.40, elevated lipophilicity risk. Both shift property space significantly.
Amine vector potential
C2–NO2 → NH2: Enables amide coupling, sulfonylation, Buchwald–Hartwig after reduction.
2-H or 2-CF3 analogs: No C2 diversification handle; amine chemistry not accessible.

Nitro-Induced Activation of C4-SNAr Reactivity

The presence of the strongly electron-withdrawing 2-nitro group significantly depletes electron density across the pyrazolo[1,5-a]pyrazine core, activating the 4-chloro position for nucleophilic attack [1]. In standard SNAr assays with secondary amines, 4-chloro-2-nitropyrazolo[1,5-a]pyrazine achieves full conversion at significantly lower temperatures and shorter reaction times compared to the unactivated 4-chloropyrazolo[1,5-a]pyrazine [2]. This allows for milder coupling conditions, preserving sensitive functional groups on the incoming nucleophile and reducing thermal degradation byproducts.

Evidence DimensionSNAr Reaction Temperature / Time for >95% Conversion
Target Compound DataMild conditions (e.g., 60-80°C, 2-4 hours)
Comparator Or Baseline4-Chloropyrazolo[1,5-a]pyrazine (Requires >100°C, 12-24 hours)
Quantified DifferenceReduction in reaction temperature by ~20-40°C and time by up to 80%
ConditionsStandard SNAr with secondary amines in polar aprotic solvents (e.g., DMF, NMP) with mild base

Milder SNAr conditions improve overall yield and impurity profiles, directly impacting the cost-efficiency of early-stage API synthesis.

LogP lipophilicity
Cross-study comparable
1.29 (target) vs. 0.86 (4-chloro analog) and 2.40 (4-chloro-2-CF3 analog); ΔLogP +0.43 / –1.11
Reported balanced lipophilicity for lead-like chemical space
Computed LogP; within broadly accepted 1–3 range

Sequential Orthogonal Functionalization Yield

4-Chloro-2-nitropyrazolo[1,5-a]pyrazine is explicitly designed for sequential, orthogonal functionalization. The 4-chloro group can be displaced or coupled first without affecting the 2-nitro group. Following this, the 2-nitro group can be cleanly reduced (e.g., via Pd/C hydrogenation or Fe/HCl) to an amine for subsequent amide coupling or urea formation [1]. Attempting to achieve a 2,4-disubstituted pattern starting from a mono-substituted baseline often requires low-yielding, non-regioselective late-stage functionalization, dropping overall synthetic efficiency.

Evidence DimensionOverall yield for 2,4-disubstituted pyrazolo[1,5-a]pyrazine derivatives
Target Compound DataHigh overall yield (typically >50% over two steps) via sequential displacement/reduction
Comparator Or BaselineLate-stage nitration/halogenation of mono-substituted analogs (typically <20% overall yield due to poor regioselectivity)
Quantified Difference>2.5x improvement in overall yield for target 2,4-disubstituted scaffolds
ConditionsTwo-step sequence: 1) SNAr or Suzuki coupling at C4; 2) Nitro reduction and subsequent functionalization at C2

High-yielding orthogonal pathways drastically reduce the raw material requirements and purification bottlenecks in library synthesis.

TPSA polarity
Cross-study comparable
73.33 Ų vs. ~30.2 Ų for non-nitrated analogs; 2 additional H-bond acceptor sites
Enhanced polarity without exceeding permeability limits
Computed TPSA; may support hinge-region interactions in kinase targets

Process Stability of the Chloro vs. Bromo Leaving Group

While the 4-bromo-2-nitropyrazolo[1,5-a]pyrazine analog offers slightly higher intrinsic reactivity in certain cross-coupling reactions, the 4-chloro derivative provides a superior balance of reactivity, storage stability, and cost-efficiency [1]. The 4-chloro compound is less prone to premature degradation or side reactions during storage and early process steps. Furthermore, the activating effect of the 2-nitro group makes the 4-chloro leaving group sufficiently reactive for most industrial SNAr and modern Pd-catalyzed processes, negating the need for the more expensive and less stable bromo analog.

Evidence DimensionStorage Stability and Process Cost
Target Compound DataHigh stability; sufficient reactivity due to nitro activation; lower procurement cost
Comparator Or Baseline4-Bromo-2-nitropyrazolo[1,5-a]pyrazine (Higher cost, slightly lower long-term stability)
Quantified DifferenceEquivalent SNAr performance with improved cost-efficiency and handling stability
ConditionsStandard storage and industrial scale-up conditions

Selecting the chloro analog over the bromo analog optimizes procurement budgets and shelf-life without sacrificing necessary chemical reactivity.

Orthogonal reactivity
Class-level inference
2 orthogonal handles: C4–Cl (Suzuki–Miyaura/SNAr) + C2–NO2 (reduction to NH2); single-handle analogs cannot achieve sequential diversification
Dual-handle design enables two-step library synthesis
Suzuki coupling yields 65–83% reported for 4-bromo analog; SNAr conditions documented
C2–NO2 → amine route
Class-level inference
Nitro reduction (Fe/SnCl2 or H2-Pd) to primary amine enables amide, sulfonamide, urea, and diazonium chemistry
Unlocks an additional diversification vector unavailable in 2-H or 2-CF3 analogs
Reductive conditions established for nitro-heteroarenes
C7 C–H formylation
Class-level inference
Regioselective carbene insertion at position 7 proceeds with high yield; substituent-independent reactivity confirmed by calculated pKa and X-ray
Predictable C7 functionalization regardless of C2/C4 substitution pattern
Data to verify for this specific substitution; class-level evidence
Purity specification
Specification review
98% HPLC vs. 90–97% for closest non-nitrated analog (4-chloropyrazolo[1,5-a]pyrazine)
Higher standard purity reduces pre-use purification burden
Vendor specification; batch-specific COA available

Synthesis of RET and JAK Kinase Inhibitors

The compound is the ideal starting material for building complex 2,4-disubstituted pyrazolo[1,5-a]pyrazine cores, which are privileged scaffolds in modern targeted oncology and autoimmune therapies [1]. The orthogonal reactivity ensures precise placement of pharmacophoric groups.

Development of Novel Heterocyclic Libraries

For medicinal chemistry programs requiring rapid generation of structure-activity relationship (SAR) data, the orthogonal reactivity of the chloro and nitro groups allows for divergent synthesis from a single advanced intermediate, streamlining library production [1].

Scale-Up Manufacturing of API Intermediates

The stability of the chloro group combined with the mild functionalization conditions enabled by the nitro group makes this compound highly suitable for kilogram-scale process chemistry workflows, minimizing thermal degradation and impurity formation [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase library synthesis via dual orthogonal diversification
Two chemically distinct reactive handles (C4–Cl, C2–NO2)
Confirm Suzuki coupling and nitro reduction compatibility in your synthetic sequence
C7-functionalized aldehyde building blocks
Regioselective C7 C–H formylation independent of C2/C4 substitution
Verify position-7 aldehyde formation and subsequent handle preservation
Lead optimization with physicochemical control
Reported LogP 1.29 and TPSA 73.33 Ų as balanced starting point
Measure LogD and TPSA of final derivatives to confirm lead-like property retention
Screening decks with amine-containing vector diversification
C2–NO2 reduction to amine for amide/sulfonamide/urea coupling
Optimize reduction and subsequent coupling steps for parallel chemistry

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Exact Mass

197.9944530 g/mol

Monoisotopic Mass

197.9944530 g/mol

Heavy Atom Count

13

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